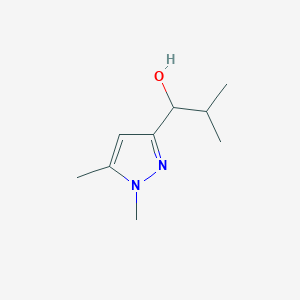

1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-6(2)9(12)8-5-7(3)11(4)10-8/h5-6,9,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTMBNWGDMLQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1,5-dimethyl-1H-pyrazole with 2-bromo-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and hydroxyl group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Key Observations :

- The β-keto-enol derivatives exhibit planar conjugated systems stabilized by intramolecular hydrogen bonds (O–H···O), enhancing their thermal stability and tautomeric equilibria .

- Pyrazole ring geometry (e.g., N1–N2 bond length: 1.349 Å in β-keto-enol compounds ) remains consistent across derivatives, suggesting minimal electronic perturbation from substituents.

Thermodynamic and Kinetic Stability

- β-Keto-enol derivatives exhibit enhanced stability from resonance-assisted hydrogen bonding (RAHB), as seen in their crystal structures . The absence of RAHB in the target alcohol likely reduces its thermal stability, as inferred from the higher melting points of β-keto-enols (e.g., 160–180°C ) compared to aliphatic alcohols.

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings and case studies.

Chemical Structure

The compound is characterized by a pyrazole ring with two methyl substituents and a hydroxyl group attached to a propyl chain. Its chemical formula is , with a molecular weight of 168.24 g/mol.

Synthesis Methods

The synthesis typically involves the alkylation of 1,5-dimethyl-1H-pyrazole with 2-bromo-2-methylpropan-1-ol under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the target compound while maintaining high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 44 nM |

| Escherichia coli | 360 nM |

| Bacillus subtilis | 180 nM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. The presence of the hydroxyl group is believed to facilitate interactions with biological macromolecules, enhancing its efficacy in reducing inflammation .

The mechanism of action for this compound involves interactions with various molecular targets within microbial cells. The pyrazole ring and hydroxyl group enable the formation of hydrogen bonds, which can disrupt enzyme activities or receptor functions critical for microbial survival and proliferation .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several derivatives of pyrazole compounds, including this compound. The results indicated that this compound exhibited higher inhibition potency against Gram-positive bacteria compared to traditional antibiotics like metronidazole. This suggests its potential as an alternative treatment option in cases of antibiotic resistance .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of this compound in animal models. Preliminary results indicate that it maintains low toxicity levels while effectively reducing bacterial load in infected tissues. These findings are crucial for advancing the compound towards clinical trials .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol?

- Methodology : Synthesis typically involves cyclization or condensation reactions. For example, pyrazole derivatives can be synthesized via refluxing chalcone analogs with hydrazines in methanol (6–9 hours, followed by crystallization) . Alternatively, cyclization using chloranil in xylene under reflux (25–30 hours) followed by NaOH treatment and recrystallization from methanol is effective for related heterocycles . Ethanol reflux with dihydropyrazole precursors (2 hours) is another viable route .

- Key Steps : Confirm intermediates via TLC, purify by recrystallization (methanol/ethanol), and characterize using spectroscopic methods .

Q. How can the structure of this compound be validated experimentally?

- Methodology : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 2.1–2.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (error < 0.3%) .

Q. What safety protocols apply when handling this compound?

- Precautions : While specific data is limited, structurally similar pyrazole derivatives (e.g., 3-(1H-pyrazol-1-yl)alanine) require:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks .

- Storage : Keep in dry, cool conditions (2–8°C) and avoid dust formation .

Advanced Research Questions

Q. How can computational methods elucidate its electronic and structural properties?

- Methodology :

- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond angles, HOMO-LUMO gaps, and electrostatic potential maps .

- Molecular Docking : Screen for biological activity by docking into target proteins (e.g., antifungal enzymes) using AutoDock Vina .

Q. How to address contradictions in crystallographic refinement data?

- Resolution :

- Software Tools : Use SHELXL for small-molecule refinement; adjust thermal parameters and occupancy factors for disordered atoms .

- Validation : Check R-factor convergence (R1 < 5%) and validate via WinGX’s PARST or PLATON tools .

Q. What experimental designs evaluate its potential biological activity?

- Antifungal Assays :

- Protocol : Test against Candida albicans and Aspergillus niger using agar diffusion or microdilution methods (MIC determination) .

- Controls : Compare with fluconazole and assess synergy with standard antifungals .

Q. How to optimize reaction yields for scale-up synthesis?

- Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.